RDS03-94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32F2N2OS |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

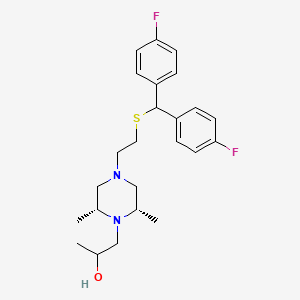

1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C24H32F2N2OS/c1-17-14-27(15-18(2)28(17)16-19(3)29)12-13-30-24(20-4-8-22(25)9-5-20)21-6-10-23(26)11-7-21/h4-11,17-19,24,29H,12-16H2,1-3H3/t17-,18+,19? |

InChI Key |

GVCYHQGCEQPNRF-DFNIBXOVSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1CC(C)O)C)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Canonical SMILES |

CC1CN(CC(N1CC(C)O)C)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

RDS03-94: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RDS03-94 is a novel synthetic molecule derived from modafinil, currently under investigation for its potential therapeutic applications, particularly in the context of psychostimulant use disorder. It functions as a potent and atypical dopamine reuptake inhibitor with a high affinity for the sigma-1 receptor. This dual mechanism of action distinguishes it from traditional dopamine transporter (DAT) inhibitors and suggests a complex pharmacological profile. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its characterization, and visualizing its proposed signaling pathways.

Introduction

This compound, also referred to as RDS3-094, emerged from structure-activity relationship studies of modafinil analogs aimed at developing compounds with improved therapeutic profiles for substance use disorders.[1] It is characterized as a "typical" dopamine reuptake inhibitor, indicating it binds to the outward-facing conformation of the dopamine transporter (DAT), similar to cocaine. This contrasts with its sulfoxide analog, RDS04-010, which is classified as an "atypical" DAT inhibitor. In addition to its action at the DAT, this compound exhibits high affinity for the sigma-1 receptor, an intracellular chaperone protein with diverse modulatory functions. The interplay between these two targets is central to understanding the unique pharmacological effects of this compound.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the dopamine transporter (DAT). By binding to DAT, this compound blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission.

Simultaneously, this compound's high affinity for the sigma-1 receptor suggests a secondary mechanism that may modulate the effects of DAT inhibition and contribute to its overall pharmacological profile. Sigma-1 receptors are located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and neuronal plasticity.[1][2][3][4]

Interaction with the Dopamine Transporter (DAT)

This compound acts as a potent inhibitor of the dopamine transporter. This interaction is characterized by its binding to the outward-facing conformation of the transporter protein, which is a hallmark of "typical" DAT inhibitors like cocaine. This mode of binding is thought to be responsible for the observed cocaine-like behavioral effects in preclinical models.

Interaction with the Sigma-1 Receptor

This compound demonstrates high-affinity binding to the sigma-1 receptor. The functional consequences of this interaction in the context of this compound's overall pharmacology are still under investigation. However, the sigma-1 receptor is known to modulate various neurotransmitter systems, including the dopaminergic system. Agonism at the sigma-1 receptor can influence neuronal excitability and synaptic plasticity, potentially tempering some of the effects of potent DAT inhibition.

Quantitative Data

The following tables summarize the key in vitro binding affinities of this compound for its primary molecular targets.

| Target | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Ki | 39.4 | |

| Dopamine Transporter (DAT) | Ki | 23.1 | |

| Sigma-1 Receptor | Ki | 2.19 |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter and sigma-1 receptor.

-

Methodology:

-

Tissue/Cell Preparation: Homogenates of brain tissue (e.g., rat striatum for DAT) or cells expressing the target receptor (e.g., HEK293 cells transfected with the human DAT or sigma-1 receptor) are prepared.

-

Incubation: The prepared homogenates are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assays (Rodent Models)

-

Objective: To assess the functional effects of this compound on behavior, particularly those related to motivation and reinforcement.

-

Animal Models: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is typically dissolved in a vehicle (e.g., a mixture of DMSO, Tween-80, and sterile water) and administered via intraperitoneal (i.p.) injection.

-

Key Experiments:

-

Tetrabenazine-Induced Motivational Deficit Model:

-

Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is administered to induce a state of reduced motivation.

-

Animals are then treated with this compound or vehicle.

-

Motivational behavior is assessed using tasks such as effort-based choice paradigms, where animals choose between a high-effort/high-reward option and a low-effort/low-reward option. An increase in the selection of the high-effort option following this compound administration indicates a reversal of the motivational deficit.

-

-

Cocaine Self-Administration and Reinstatement Model:

-

Acquisition: Rats are trained to self-administer cocaine intravenously by pressing a lever.

-

Extinction: The cocaine infusion is replaced with saline, and lever pressing is extinguished.

-

Reinstatement: Following extinction, a priming injection of this compound is administered to test its ability to reinstate drug-seeking behavior (i.e., lever pressing). A significant increase in lever pressing on the previously active lever indicates a reinstatement of drug-seeking.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of this compound at the Dopamine Transporter.

Caption: Proposed interaction of this compound with the Sigma-1 Receptor.

Caption: Generalized workflow for in vivo behavioral experiments.

Conclusion

This compound is a promising research compound with a dual mechanism of action involving potent inhibition of the dopamine transporter and high-affinity binding to the sigma-1 receptor. Its characterization as a "typical" DAT inhibitor provides a framework for understanding its reinforcing and motivational effects observed in preclinical studies. The significant interaction with the sigma-1 receptor adds a layer of complexity that may offer therapeutic advantages and warrants further investigation. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound and its potential as a novel therapeutic agent.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

RDS03-94: An In-Depth Technical Guide on an Atypical Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RDS03-94 is a novel derivative of the wakefulness-promoting agent modafinil, exhibiting significantly higher affinity and potency as a dopamine reuptake inhibitor (DRI).[1] Initially explored for its potential as an atypical DRI, emerging evidence suggests a more complex pharmacological profile, with characteristics that align with typical DRIs. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacological data, the experimental methodologies used for its characterization, and its underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacology and Mechanism of Action

This compound is a potent inhibitor of the dopamine transporter (DAT), with a binding affinity (Ki) of 39.4 nM, representing a substantial increase compared to its parent compound, modafinil (Ki = 8,160 nM).[1] In addition to its high affinity for DAT, this compound also demonstrates a very high affinity for the sigma σ1 receptor, with a Ki of 2.19 nM.[1]

The distinction between "typical" and "atypical" dopamine reuptake inhibitors is crucial for understanding the therapeutic potential and abuse liability of a compound. This distinction is largely based on the conformational state of the dopamine transporter to which the inhibitor preferentially binds.

-

Typical DRIs , such as cocaine, tend to bind to the outward-facing conformation of the DAT. This mode of binding is associated with a rapid increase in synaptic dopamine and a higher potential for abuse.

-

Atypical DRIs , on the other hand, are thought to preferentially bind to a more inward-facing or occluded conformation of the DAT. This is hypothesized to lead to a more gradual increase in synaptic dopamine and a reduced abuse liability.

The structural difference between this compound (a sulfide derivative) and its closely related analog, RDS04-010 (a sulfoxide derivative), provides insight into this mechanism. Molecular dynamics simulations have suggested that the sulfoxide moiety in atypical DRIs promotes interaction with the inward-facing conformation of the DAT. In contrast, the sulfide group in compounds like this compound favors binding to the outward-facing conformation, leading to a pharmacological profile that more closely resembles that of typical DRIs.[2][3]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of this compound and related compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as the sigma-1 (σ1) receptor. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | σ1 Receptor Ki (nM) |

| This compound | 39.4 | Not Reported | Not Reported | 2.19 |

| Modafinil | 8,160 | >10,000 | >10,000 | Not Reported |

| Cocaine | ~230-490 | ~480-740 | ~480-740 | Not Reported |

| GBR 12909 | 11.77 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The characterization of this compound and its analogs has involved a range of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

Protocol for Dopamine Transporter (DAT) Binding Assay:

-

Tissue Preparation: Membranes from cells expressing the human dopamine transporter (hDAT) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand, such as [3H]WIN 35,428, which binds to the DAT.

-

Competition: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as indatraline.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

General Protocol for In Vivo Microdialysis in Rats:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., via intraperitoneal injection).

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Assays

Behavioral assays in animal models are crucial for assessing the in vivo effects of a compound, including its potential for abuse and its therapeutic efficacy.

Protocol for Cocaine Self-Administration in Rats:

-

Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Training: Rats are placed in operant conditioning chambers and trained to press a lever to receive an infusion of cocaine. The cocaine infusion is often paired with a cue (e.g., a light and/or tone).

-

Drug Testing: Once a stable level of self-administration is achieved, the effects of a test compound (e.g., this compound) can be assessed. This can be done by pre-treating the animals with the compound before the self-administration session or by substituting the compound for cocaine.

-

Data Collection: The number of lever presses and infusions are recorded to determine the reinforcing effects of the drug.

Protocol for Tetrabenazine-Induced Motivational Deficit Model:

-

Tetrabenazine Administration: Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is administered to deplete dopamine levels, which induces a state of reduced motivation.

-

Behavioral Task: Animals are tested on a task that requires effort to obtain a reward, such as a progressive ratio lever-pressing task for a food reward.

-

Drug Administration: The ability of a test compound (e.g., this compound) to reverse the tetrabenazine-induced deficit in motivation is assessed by administering the compound prior to the behavioral task.

-

Data Analysis: The primary outcome measure is the animal's willingness to exert effort to obtain the reward (e.g., the number of lever presses completed).

Visualizations

Signaling Pathway of Typical vs. Atypical Dopamine Reuptake Inhibition

References

RDS03-94: A Technical Overview of an Atypical Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RDS03-94 is a novel, atypical dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent modafinil.[1][2][3] It exhibits significantly higher affinity for the dopamine transporter (DAT) compared to its parent compound and also displays high affinity for the sigma σ1 receptor.[1][2] Developed as a potential therapeutic for psychostimulant use disorder, this compound's unique pharmacological profile as an atypical DAT inhibitor suggests it may offer a reduced risk of abuse potential compared to traditional stimulants. This document provides a comprehensive technical guide on the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as RDS3-094, is a synthetic molecule with the IUPAC name 1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol. Its chemical structure is characterized by a central piperazine ring with substitutions that contribute to its high-affinity binding to the dopamine transporter.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol |

| Molecular Formula | C₂₄H₃₂F₂N₂OS |

| Molar Mass | 434.59 g·mol⁻¹ |

| CAS Number | 2324108-96-3 |

| PubChem CID | 150357965 |

| ChEMBL ID | CHEMBL4636778 |

| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

| InChI | InChI=1S/C24H32F2N2OS/c1-17-14-27(15-18(2)28(17)16-19(3)29)12-13-30-24(20-4-8-22(25)9-5-20)21-6-10-23(26)11-7-21/h4-11,17-19,24,29H,12-16H2,1-3H3/t17-,18+,19? |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective dopamine reuptake inhibitor. Its primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This action is thought to underlie its potential therapeutic effects in conditions characterized by dopamine dysregulation, such as psychostimulant use disorder.

Unlike typical DRIs, which often have a high abuse potential, this compound is classified as an "atypical" inhibitor. This distinction is crucial and suggests a different mode of interaction with the DAT, potentially leading to a more modulated and less reinforcing dopaminergic effect. In addition to its action at the DAT, this compound also exhibits high affinity for the sigma σ1 receptor, which may contribute to its overall pharmacological profile.

Table 2: In Vitro Binding Affinities of this compound

| Target | Kᵢ (nM) | Reference Compound (Modafinil) Kᵢ (nM) |

| Dopamine Transporter (DAT) | 39.4 | 8,160 |

| Sigma σ1 Receptor | 2.19 | Not Reported |

Data sourced from Wikipedia, citing Tanda G, et al. (2021).

Signaling Pathway

The primary signaling pathway affected by this compound is the dopaminergic system. By inhibiting the dopamine transporter, this compound prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of dopamine in the synapse, enhancing the activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors) and subsequent downstream signaling cascades. The "atypical" nature of its binding may relate to the specific conformational state of the DAT it stabilizes, which differs from that induced by classic stimulants like cocaine.

Caption: Dopaminergic signaling pathway modulation by this compound.

Experimental Protocols

The following is a representative experimental protocol for a radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine transporter. This protocol is based on standard methodologies in the field. For the specific and detailed protocol used for this compound, it is recommended to consult the primary literature, such as the work by Tanda G, et al. (2021).

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human dopamine transporter (hDAT) using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Cell membranes expressing hDAT (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-WIN 35,428 or another suitable high-affinity DAT radioligand.

-

Test Compound: this compound.

-

Non-specific Blocker: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well plates, filter mats, and a liquid scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with three types of wells in triplicate:

-

Total Binding: Contains assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): Contains assay buffer, radioligand, membrane preparation, and the non-specific blocker.

-

Competitive Binding: Contains assay buffer, radioligand, membrane preparation, and serial dilutions of this compound.

-

-

Incubation: Add the components to the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

-

For the competitive binding wells, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Experimental Workflow

The development and characterization of a novel compound like this compound typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for the development of this compound.

Conclusion

This compound represents a promising lead compound in the development of therapeutics for psychostimulant use disorder. Its high affinity and atypical binding profile at the dopamine transporter distinguish it from both its parent compound, modafinil, and classic psychostimulants. Further research into its detailed mechanism of action, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel molecule.

References

In-Depth Technical Guide: Synthesis and Derivation of RDS03-94 from Modafinil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivation of RDS03-94, a potent and atypical dopamine reuptake inhibitor (DRI) derived from the wake-promoting agent modafinil. This document details the synthetic pathway, experimental protocols, and relevant biological data, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Introduction

This compound, with the IUPAC name 1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol, is a structurally novel analog of modafinil. Unlike its parent compound, this compound exhibits significantly higher affinity for the dopamine transporter (DAT) and also possesses a high affinity for the sigma-1 (σ1) receptor.[1][2] Its atypical DAT inhibitor profile suggests a lower potential for abuse compared to traditional stimulants, making it a promising candidate for the development of therapeutics for substance use disorders. This guide elucidates the chemical journey from the well-established wakefulness-promoting agent, modafinil, to this novel investigational compound.

While this compound is a derivative in the conceptual lineage of modafinil, it is not synthesized directly from modafinil. Instead, its synthesis involves a multi-step process starting from more basic chemical building blocks, culminating in a structure that incorporates key pharmacophoric elements of modafinil, such as the diphenylmethyl moiety, but with significant modifications to the rest of the molecule.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy. The core of the molecule is the substituted piperazine ring. A logical retrosynthetic disconnection breaks the molecule down into three key fragments: the bis(4-fluorophenyl)methylthioethyl group, the chiral 2,6-dimethylpiperazine, and the 1-aminopropan-2-ol side chain.

A forward synthesis would therefore involve the preparation of these key intermediates followed by their sequential coupling. The synthesis of modafinil and its analogs often starts with the construction of the benzhydryl core.[3][4]

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for analogous compounds.

Synthesis of 1,1-bis(4-fluorophenyl)methanethiol

The synthesis of the key benzhydrylthiol intermediate is a crucial first step.

Protocol:

-

To a solution of 1,1-bis(4-fluorophenyl)methanol in a suitable solvent such as toluene, add Lawesson's reagent.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,1-bis(4-fluorophenyl)methanethiol.

Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol

Protocol:

-

To a solution of 1,1-bis(4-fluorophenyl)methanethiol in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide).

-

To this solution, add 2-bromoethanol and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol.

Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)ethyl methanesulfonate

Protocol:

-

Dissolve 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol in dichloromethane.

-

Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude mesylate, which can often be used in the next step without further purification.

Synthesis of (2S,6R)-1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-2,6-dimethylpiperazine

Protocol:

-

To a solution of (2S,6R)-2,6-dimethylpiperazine in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate.

-

Add the previously synthesized 2-((bis(4-fluorophenyl)methyl)thio)ethyl methanesulfonate to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the desired substituted piperazine.

Synthesis of this compound: 1-((2S,6R)-4-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-2,6-dimethylpiperazin-1-yl)propan-2-ol

Protocol:

-

Dissolve (2S,6R)-1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-2,6-dimethylpiperazine in a suitable solvent like methanol.

-

Add propylene oxide and heat the mixture in a sealed vessel.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds for comparative purposes.

| Compound | DAT Ki (nM) | σ1 Receptor Ki (nM) | Yield (%) | Purity (%) |

| Modafinil | ~3000 | >10,000 | - | >98 |

| This compound | 39.4 | 2.19 | 60-70 (overall) | >98 |

| JJC8-088 | 6.72 | 41.6 | - | >98 |

Note: Yields are approximate and can vary based on reaction scale and optimization. Purity is typically determined by HPLC.

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for the preparation of this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for each synthetic step.

Signaling Pathways of this compound

References

- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

In-depth exploration of RDS03-94's binding affinity for the dopamine transporter (DAT).

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive exploration of the binding characteristics of RDS03-94, an atypical dopamine reuptake inhibitor, with the dopamine transporter (DAT). This compound, a derivative of modafinil, exhibits a significantly higher affinity for DAT and is under investigation as a potential therapeutic for psychostimulant use disorder.[1] This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT) and other relevant targets has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Target | Assay Type | Ki (nM) | Reference |

| This compound | Dopamine Transporter (DAT) | Radioligand Binding | 39.4 | [1] |

| This compound | Dopamine Transporter (DAT) | Radioligand Binding ([3H]CFT) in rat brain tissue | 23.1 | [2] |

| This compound | Sigma σ1 Receptor | Radioligand Binding | 2.19 | [1] |

| Modafinil (Comparator) | Dopamine Transporter (DAT) | Radioligand Binding | 8,160 | [1] |

Experimental Protocols

The determination of the binding affinity of this compound for the dopamine transporter is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on protocols used for modafinil analogs.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay with [3H]WIN 35,428.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]WIN 35,428

-

Tissue Source: Rat striatal membranes (or cells expressing DAT)

-

Binding Buffer: 50 mM Tris, 120 mM NaCl, pH 7.4

-

Vehicle: 30% DMSO

-

Apparatus: 96-well polypropylene plates, scintillation counter, filter harvester.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in an appropriate buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the binding buffer to a specific protein concentration (e.g., 30 µ g/well ).

-

Compound Dilution: Prepare a series of concentrations of this compound in the vehicle (30% DMSO).

-

Assay Setup: In a 96-well polypropylene plate, combine the following in triplicate for each concentration of the test compound:

-

50 µL of the test compound dilution.

-

300 µL of binding buffer.

-

50 µL of [3H]WIN 35,428 at a final concentration of approximately 1.5 nM.

-

100 µL of the membrane preparation (30 µg protein/well).

-

-

Incubation: Initiate the competition reaction by adding the tissue preparation. Incubate the plates for 120 minutes at 4°C to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor, such as cocaine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Dopamine Transporter Signaling Pathway

The function of the dopamine transporter is modulated by intracellular signaling cascades, primarily involving protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). Activation of these kinases can lead to the phosphorylation of DAT, which in turn can alter its trafficking and transport capacity.

References

Unveiling RDS03-94: A Novel Modafinil Analog with Atypical Dopamine Reuptake Inhibition and High Sigma-1 Receptor Affinity

A Technical Whitepaper on the Early Research and Discovery

Introduction

RDS03-94 has emerged as a significant compound of interest in the field of neuropharmacology. A derivative of the wakefulness-promoting agent modafinil, this compound distinguishes itself through a unique pharmacological profile characterized by potent, atypical inhibition of the dopamine transporter (DAT) and a high affinity for the sigma-1 (σ1) receptor. First described in the scientific literature in 2020, this novel molecule presents a promising avenue for research into therapeutic agents for conditions such as psychostimulant use disorder. This technical guide provides an in-depth overview of the early research and discovery of this compound, detailing its binding characteristics, initial behavioral data, and the experimental methodologies employed in its characterization.

Quantitative Data Summary

The initial characterization of this compound focused on its interaction with key central nervous system targets. The binding affinities for the dopamine transporter and the sigma-1 receptor were determined and compared to the parent compound, modafinil. The data clearly indicates a substantially higher affinity of this compound for both targets.

| Compound | Target | Binding Affinity (Ki) |

| This compound | Dopamine Transporter (DAT) | 39.4 nM |

| Sigma-1 (σ1) Receptor | 2.19 nM | |

| Modafinil | Dopamine Transporter (DAT) | 8,160 nM |

Experimental Protocols

The following sections detail the key experimental methodologies used in the early evaluation of this compound.

Radioligand Binding Assays

To determine the binding affinities (Ki) of this compound and modafinil for the dopamine transporter and sigma-1 receptor, competitive radioligand binding assays were performed.

Dopamine Transporter (DAT) Binding Assay:

-

Tissue Preparation: Membranes were prepared from rat striatal tissue, an area rich in dopamine transporters.

-

Radioligand: [³H]WIN 35,428, a well-characterized radiolabeled ligand for DAT, was used.

-

Procedure: A fixed concentration of [³H]WIN 35,428 was incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound or modafinil).

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Sigma-1 (σ1) Receptor Binding Assay:

-

Tissue Preparation: Membranes were prepared from guinea pig brain tissue.

-

Radioligand: --INVALID-LINK---pentazocine, a selective radioligand for sigma receptors, was used.

-

Procedure: The protocol was similar to the DAT binding assay, with a fixed concentration of --INVALID-LINK---pentazocine incubated with brain membranes and varying concentrations of this compound.

-

Data Analysis: IC50 and subsequent Ki values were determined as described for the DAT assay.

Behavioral Assay: Reversal of Tetrabenazine-Induced Motivational Deficits

This in-vivo experiment was conducted to assess the potential of this compound to ameliorate motivational deficits, a key area of interest for atypical DAT inhibitors.

-

Animal Model: The study utilized rats trained in an operant conditioning paradigm.

-

Induction of Motivational Deficit: Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes synaptic dopamine, was administered to the rats to induce a state of reduced motivation. This is typically observed as a decrease in the effort the animal is willing to exert for a reward.

-

Drug Administration: Following the administration of tetrabenazine, different doses of this compound were given to separate groups of animals.

-

Behavioral Testing: The rats were then placed in operant chambers where they could perform a task (e.g., lever pressing) to receive a food reward. The primary measure was the rate of responding, which reflects the animal's motivation.

-

Outcome: The ability of this compound to reverse the tetrabenazine-induced decrease in responding was evaluated. A significant increase in responding in the this compound treated groups compared to the tetrabenazine-only group would indicate a pro-motivational effect.

Visualizations: Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms and processes involved in the research of this compound, the following diagrams are provided.

Caption: Dopamine signaling pathway and the inhibitory action of this compound on DAT.

Caption: Simplified signaling pathway of the Sigma-1 receptor and its interaction with this compound.

Caption: Experimental workflow for the discovery and initial evaluation of this compound.

Conclusion

The early research on this compound has established it as a potent and novel pharmacological entity. Its dual action as an atypical dopamine reuptake inhibitor and a high-affinity sigma-1 receptor ligand sets it apart from its parent compound, modafinil, and other psychostimulants. The initial in-vitro and in-vivo data suggest a therapeutic potential for this compound, particularly in disorders characterized by motivational deficits. Further research, including more extensive preclinical studies to elucidate its full pharmacokinetic and pharmacodynamic profile, is warranted to fully understand the therapeutic promise of this compound.

The Atypical Dopamine Transporter Inhibitor RDS03-94: A Potential Therapeutic for Psychostimulant Use Disorder

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Psychostimulant use disorder (PUD) remains a significant public health challenge with no approved pharmacotherapies. Atypical dopamine transporter (DAT) inhibitors have emerged as a promising therapeutic strategy, aiming to modulate dopamine levels without the abuse potential of traditional stimulants. RDS03-94, a novel analog of modafinil, is a potent and atypical DAT inhibitor with high affinity for the sigma-1 (σ₁) receptor. Preclinical evidence suggests that this compound may possess therapeutic potential for PUD by attenuating the reinforcing effects of psychostimulants and addressing motivational deficits. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacological profile, preclinical efficacy data, and detailed experimental methodologies, to support further research and development in this area.

Introduction

Psychostimulant addiction is characterized by compulsive drug-seeking and use, driven by the potent reinforcing effects of drugs like cocaine and amphetamines.[1] These substances primarily act by blocking the dopamine transporter (DAT), leading to a surge in synaptic dopamine in brain reward circuits.[2] While this mechanism underlies their addictive properties, it also presents a key target for therapeutic intervention.

Atypical DAT inhibitors represent a novel class of compounds that bind to the DAT and inhibit dopamine reuptake but exhibit a distinct pharmacological profile from classical psychostimulants.[2] These agents are characterized by a lower abuse liability and, in some cases, the ability to antagonize the effects of abused stimulants.[2] this compound, a derivative of the wakefulness-promoting agent modafinil, has been identified as a promising atypical DAT inhibitor.[3]

Pharmacological Profile of this compound

This compound is a potent inhibitor of the human dopamine transporter (hDAT) and also exhibits high affinity for the sigma-1 (σ₁) receptor. Its atypical profile is believed to stem from its unique interaction with the DAT, favoring an inward-facing conformation, which differs from the outward-facing conformation stabilized by cocaine.

Monoamine Transporter Binding Affinities

Quantitative data on the binding affinities of this compound for the primary monoamine transporters are crucial for understanding its selectivity and potential off-target effects.

| Transporter | Ligand | Kᵢ (nM) | Reference |

| hDAT | This compound | 39.4 | |

| hSERT | This compound | Data Not Available | |

| hNET | This compound | Data Not Available | |

| Sigma-1 (σ₁) Receptor | This compound | 2.19 |

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; Kᵢ: Inhibition Constant.

Sigma-1 Receptor Engagement

The high affinity of this compound for the σ₁ receptor is a notable feature. The σ₁ receptor is a unique intracellular chaperone protein implicated in various cellular functions, including the modulation of neurotransmitter systems. Agonism at the σ₁ receptor can amplify dopamine D1 receptor signaling, suggesting a potential synergistic effect with DAT inhibition. The functional consequences of this compound's interaction with the σ₁ receptor in the context of PUD require further investigation.

Preclinical Efficacy in Models of Psychostimulant Use Disorder

Preclinical studies are essential to evaluate the therapeutic potential of this compound. Key behavioral paradigms include self-administration, conditioned place preference, and models of motivational dysfunction.

Effects on Cocaine Self-Administration

A study comparing this compound with its sulfoxide analog, RDS04-010, in a rat model of cocaine self-administration revealed important differences. Systemic administration of this compound dose-dependently decreased the number of cocaine infusions under a fixed-ratio 2 (FR2) schedule of reinforcement. However, it did not alter the breakpoint for cocaine self-administration under a progressive-ratio (PR) schedule, suggesting it may not reduce the motivation to work for the drug. Furthermore, pretreatment with this compound shifted the cocaine dose-response curve upward and to the left, indicating a potentiation of cocaine's reinforcing effects at lower doses. This "cocaine-like" profile in some behavioral assays highlights the complexity of its in vivo effects.

Reversal of Tetrabenazine-Induced Motivational Deficits

Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, depletes dopamine and is used to model motivational deficits, such as anergia and fatigue, which are common in depression and substance use disorders. This compound has been shown to produce some reversal of tetrabenazine-induced motivational deficits in animals, suggesting it may have the capacity to produce pro-motivational effects. This is a significant finding, as addressing the motivational impairments associated with addiction is a key therapeutic goal. However, it appears to be less effective in this regard than some other related agents, like JJC8-088.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine, serotonin, and norepinephrine transporters, and the sigma-1 receptor.

Protocol (General):

-

Membrane Preparation: Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells or rat brain tissue) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, or --INVALID-LINK---pentazocine for σ₁ receptors) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cocaine Self-Administration in Rats

Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.

Protocol:

-

Surgery: Male Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Training: Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in operant conditioning chambers. Lever presses on the "active" lever result in a cocaine infusion, while presses on the "inactive" lever have no consequence. Training is typically conducted under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press results in one infusion).

-

Testing (Fixed-Ratio): Once stable responding is established, rats are pretreated with various doses of this compound or vehicle before the self-administration session. The number of cocaine infusions earned is recorded.

-

Testing (Progressive-Ratio): To assess motivation, a progressive-ratio (PR) schedule is used, where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio completed before responding ceases for a defined period (e.g., one hour) and serves as a measure of the reinforcing efficacy of the drug.

Tetrabenazine-Induced Motivational Deficit Model

Objective: To assess the ability of this compound to reverse effort-related motivational deficits.

Protocol:

-

Apparatus: A T-maze or an operant chamber with two choices is used. One choice involves a high-effort action (e.g., climbing a barrier or pressing a lever multiple times) to obtain a high-value reward (e.g., a larger number of food pellets). The other choice is a low-effort action (e.g., walking into an arm of the maze or consuming freely available lab chow) for a low-value reward.

-

Training: Rats are trained to associate each choice with its respective effort and reward.

-

Testing: Rats are administered tetrabenazine (e.g., 1.0 mg/kg, i.p.) to induce a low-effort bias. Subsequently, they are treated with this compound or vehicle, and their choice behavior is observed. An increase in the selection of the high-effort/high-reward option following this compound administration indicates a reversal of the motivational deficit.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding of this compound's mechanism of action.

Proposed Mechanism of Atypical DAT Inhibition

Caption: Proposed differential effects of Cocaine and this compound on DAT conformation.

Sigma-1 Receptor Signaling Cascade

Caption: Potential signaling pathway of this compound via the Sigma-1 receptor.

Experimental Workflow for In Vitro DAT Binding Assay

Caption: Workflow for determining the in vitro binding affinity of this compound at the DAT.

Future Directions and Conclusion

This compound represents a promising lead compound in the development of pharmacotherapies for psychostimulant use disorder. Its atypical DAT inhibitor profile, coupled with high affinity for the σ₁ receptor, suggests a multifaceted mechanism of action that could address both the reinforcing and motivational aspects of addiction.

However, several key questions remain. A complete pharmacological profile, including binding affinities for SERT and NET, is necessary to fully understand its selectivity. More extensive behavioral studies are needed to clarify its in vivo effects, particularly regarding its abuse liability and its efficacy in models of relapse. Furthermore, a detailed pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is essential for its progression towards clinical development.

The synthesis of this compound and its analogs can be achieved through established methods in medicinal chemistry, often involving multi-step reactions to construct the core scaffold and introduce the desired functional groups.

References

In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of RDS03-94: Information Not Publicly Available

Following a comprehensive search for "RDS03-94," it has been determined that there is no publicly available scientific literature, clinical trial data, or other documentation detailing the pharmacokinetics and pharmacodynamics of this specific compound. The name "this compound" does not appear in established databases of pharmaceutical agents or research compounds.

One search result briefly mentions a similarly named compound, "RDS-03-094," identifying it as a dopamine transporter (DAT) inhibitor that binds to an outward-facing conformation of the transporter. However, this mention is cursory and part of a study focused on a different molecule, providing no further data on RDS-03-094. This suggests that this compound may be a novel, internal research compound that has not yet been extensively studied or publicly disclosed.

Given the lack of available data, it is not possible to fulfill the request for an in-depth technical guide on this compound, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

Alternative Proposal: A Technical Guide on Modafinil and its Analogs

As an alternative, this guide can provide a comprehensive overview of a well-characterized class of drugs with a similar proposed mechanism of action: modafinil and its analogs, which are also atypical dopamine transporter inhibitors. This will allow for the detailed data presentation, experimental protocols, and visualizations as originally requested, using a wealth of publicly available information.

Should you be interested in this alternative, a full technical guide on modafinil and its R-enantiomer, armodafinil, can be provided, covering:

-

Pharmacokinetics: Including absorption, distribution, metabolism, and excretion (ADME) profiles, with tabulated data for key parameters such as Cmax, Tmax, half-life, and bioavailability.

-

Pharmacodynamics: Detailing the mechanism of action as an atypical dopamine reuptake inhibitor, its effects on various neurotransmitter systems, and dose-response relationships.

-

Experimental Protocols: Providing methodologies for key in vitro and in vivo assays used to characterize these compounds, such as radioligand binding assays, microdialysis studies, and behavioral models.

-

Signaling Pathways and Workflows: Visualizing the proposed mechanism of action at the dopamine transporter and the experimental workflows for its characterization using Graphviz diagrams.

Please advise if you would like to proceed with this alternative topic.

Preliminary In Vitro and In Vivo Studies of RDS03-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RDS03-94 is a novel, atypical dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent modafinil.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the treatment of psychostimulant use disorder.[1] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies of this compound, presenting key data, experimental methodologies, and an exploration of its mechanism of action.

Core Compound Profile

This compound is characterized by its high affinity and potency as a dopamine transporter (DAT) inhibitor, distinguishing it from its parent compound, modafinil.[1] Structurally, it is a sulfenyl-cis-2,6-dimethylpiperazine modafinil analogue.[2][3] A critical structural feature is its sulfide moiety, which influences its binding conformation to the dopamine transporter.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Binding Affinities of this compound

| Target | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | This compound | --- | --- | 39.4 | |

| Sigma σ1 Receptor | This compound | --- | --- | 2.19 | |

| Dopamine Transporter (DAT) | This compound | Rat | Brain Tissue | 23.1 | |

| Human Dopamine Transporter (hDAT) | This compound | Human | Transfected COS7 cells | --- |

Table 2: In Vivo Behavioral Effects of this compound

| Animal Model | Behavioral Paradigm | Effect of this compound | Key Finding | Reference |

| Mice | Locomotor Activity | Modest cocaine-like stimulant effects | Suggests some stimulant properties | |

| Rodents | Tetrabenazine-Induced Motivational Deficits | Partial reversal | Indicates potential pro-motivational effects | |

| Animal Models of Addiction | Cocaine Self-Administration | Enhanced | Suggests potential for cocaine-like abuse | |

| Animal Models of Addiction | Brain-Stimulation Reward | Increased | Consistent with reinforcing properties | |

| Animal Models of Addiction | Reinstatement of Drug-Seeking | Induced | Indicates potential to trigger relapse |

Experimental Protocols

This section details the methodologies employed in the key in vitro and in vivo studies of this compound.

In Vitro Methodologies

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and other receptors.

-

Protocol:

-

Membrane preparations from rat brain tissue or cells expressing the human dopamine transporter (hDAT), such as transiently transfected COS7 cells, are used.

-

A radiolabeled ligand, such as [3H]WIN 35,428, which is known to bind to the DAT, is incubated with the membrane preparations.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the DAT.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Molecular Modeling and Simulation:

-

Objective: To investigate the binding mode and conformational effects of this compound on the human dopamine transporter (hDAT).

-

Protocols:

-

Induced-Fit Docking (IFD): This computational technique is used to predict the binding pose of this compound within the hDAT binding pocket.

-

Molecular Dynamics (MD) Simulations: These simulations are performed to study the dynamic interactions between this compound and hDAT over time, providing insights into the stability of the binding and its effect on the transporter's conformation.

-

Quantum Mechanical Calculations: These calculations are used to determine the electrostatic potential surface of this compound, which helps in understanding its interaction with the amino acid residues of the DAT.

-

In Vivo Methodologies

Animal Models of Addiction:

-

Objective: To assess the abuse potential and therapeutic efficacy of this compound in preclinical models.

-

Protocols:

-

Cocaine Self-Administration: Animals (typically rats or mice) are trained to press a lever to receive an infusion of cocaine. The effect of this compound pretreatment on the rate of cocaine self-administration is then measured. An enhancement of self-administration suggests a cocaine-like effect.

-

Intracranial Self-Stimulation (ICSS) / Brain-Stimulation Reward: Animals are implanted with an electrode in a brain reward region. They can press a lever to receive electrical stimulation, which is rewarding. The effect of this compound on the threshold for reward is measured. A lowering of the threshold indicates an increase in the rewarding properties of the stimulation.

-

Reinstatement of Drug-Seeking: After a period of self-administration, the drug is withdrawn, and the lever-pressing behavior is extinguished. The ability of this compound to reinstate the drug-seeking behavior (lever pressing) is then tested.

-

Locomotor Activity:

-

Objective: To measure the stimulant effects of this compound.

-

Protocol:

-

Mice are placed in an open-field arena equipped with photobeams to track their movement.

-

Following administration of this compound or a control substance, locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period.

-

Mechanism of Action & Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

This compound's classification as a "typical" DAT inhibitor in some behavioral studies suggests that it stabilizes an outward-facing conformation of the transporter, similar to cocaine. This is in contrast to "atypical" inhibitors which are thought to stabilize a more inward-facing or occluded conformation. The high affinity for the sigma σ1 receptor also suggests potential modulation of other signaling cascades, though the downstream effects of this interaction in the context of this compound's overall pharmacological profile are not yet fully elucidated.

Conclusion

Preliminary studies of this compound reveal a potent dopamine transporter inhibitor with a complex pharmacological profile. While its high affinity for the DAT and pro-motivational effects suggest therapeutic potential, its cocaine-like behavioral profile in some preclinical models raises concerns about its abuse liability. Further research is warranted to fully characterize its mechanism of action, particularly the role of its interaction with the sigma σ1 receptor, and to explore its therapeutic window for the treatment of psychostimulant use disorder. The development of its analogue, RDS-04-010, as an atypical DAT inhibitor highlights the subtle structural modifications that can dramatically alter the in vivo effects of this class of compounds.

References

The Neuropharmacological Profile of RDS03-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RDS03-94 is a synthetic, non-naturally occurring compound derived from the wake-promoting agent modafinil. It is characterized as a potent and atypical dopamine reuptake inhibitor (DRI) with high affinity for the sigma σ₁ receptor. Preclinical studies indicate that this compound exhibits a pharmacological profile suggestive of a "typical" dopamine transporter (DAT) inhibitor, with effects in animal models that are comparable to those of cocaine. This document provides a comprehensive technical overview of the neuropharmacological properties of this compound, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for the key assays used in its characterization are also presented to facilitate further research and development.

Introduction

This compound, also known as RDS3-094, is a structural analog of modafinil developed in the pursuit of novel therapeutic agents for psychostimulant use disorder.[1] First described in the scientific literature in 2020, this compound has garnered interest due to its distinct neuropharmacological profile.[1] Unlike some other modafinil analogs designed to be "atypical" DAT inhibitors with a lower abuse potential, this compound demonstrates characteristics of a "typical" DAT inhibitor, suggesting a mechanism of action and behavioral effects more aligned with traditional psychostimulants.[1] This guide synthesizes the current understanding of this compound's interactions with key central nervous system targets and its resulting pharmacological effects.

Receptor Binding Affinity

The initial characterization of this compound has focused on its affinity for the dopamine transporter (DAT) and the sigma σ₁ receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | COS-7 cells expressing hDAT | 39.4 | [1] |

| Sigma σ₁ Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2.19 | [1] |

Table 1: Receptor Binding Affinities of this compound

This compound exhibits a substantially higher affinity for the dopamine transporter compared to its parent compound, modafinil (Kᵢ = 8,160 nM). Notably, it also possesses a very high affinity for the sigma σ₁ receptor.

Functional Activity

Dopamine Transporter Inhibition

As a dopamine reuptake inhibitor, this compound blocks the function of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine. The functional potency of this compound in inhibiting dopamine uptake has not been explicitly reported in the available literature as an IC₅₀ value. However, its high binding affinity for DAT is indicative of potent functional inhibition.

The "typical" nature of its DAT inhibition is a critical aspect of its pharmacological profile. This classification is based on its interaction with the outward-facing conformation of the dopamine transporter, a characteristic shared with cocaine. This contrasts with "atypical" DAT inhibitors, which tend to bind to an inward-facing or occluded conformation of the transporter and often exhibit a reduced abuse liability.

Sigma σ₁ Receptor Activity

The functional consequences of this compound's high affinity for the sigma σ₁ receptor have not been detailed in the currently available scientific literature. Further research is required to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at this site and to elucidate the potential contribution of this activity to its overall neuropharmacological profile.

In Vivo Pharmacology

Preclinical studies in animal models have begun to delineate the in vivo effects of this compound.

Reversal of Motivational Deficits

In animal models, this compound has demonstrated the ability to reverse motivational deficits induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes dopamine. This effect is consistent with its action as a dopamine reuptake inhibitor and suggests a potential to produce pro-motivational effects.

Cocaine-Like Behavioral Profile

Consistent with its classification as a "typical" DAT inhibitor, this compound has been shown to produce cocaine-like reinforcing effects in animal models of addiction. This includes enhancing cocaine self-administration and reinstating extinguished cocaine-seeking behavior. These findings suggest that this compound may possess a similar abuse potential to that of cocaine.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the neuropharmacological profile of compounds like this compound.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).

-

Materials:

-

HEK-293 or COS-7 cells transiently or stably expressing hDAT

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

-

Non-specific determinant: 10 µM GBR 12909 or 30 µM cocaine

-

Test compound (e.g., this compound) at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing hDAT in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer or non-specific determinant.

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]WIN 35,428 (final concentration ~1-3 nM).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plates for 2 hours at 4°C with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Synaptosomal Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake by a test compound in synaptosomes.

-

Materials:

-

Rat or mouse striatal tissue

-

Homogenization Buffer: 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4

-

Uptake Buffer: Krebs-HEPES buffer (122 mM NaCl, 2.5 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 11.1 mM glucose, 25 mM HEPES, 10 µM pargyline, 0.1 mM EDTA, 0.2 mg/ml ascorbic acid, pH 7.4)

-

Radioligand: [³H]Dopamine (specific activity ~20-30 Ci/mmol)

-

Non-specific uptake determinant: 10 µM GBR 12909 or 100 µM cocaine

-

Test compound (e.g., this compound) at various concentrations

-

Glass fiber filters and scintillation counter

-

-

Procedure:

-

Synaptosome Preparation: Homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the synaptosomal pellet in uptake buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).

-

Incubation: Incubate for 5 minutes at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold uptake buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the amount of [³H]Dopamine taken up at each concentration of the test compound. Calculate the IC₅₀ value from the dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the neuropharmacology of this compound.

Conclusion

This compound is a potent dopamine transporter inhibitor with high affinity for the sigma σ₁ receptor. Its pharmacological profile aligns with that of a "typical" DAT inhibitor, suggesting a mechanism of action and in vivo effects that are similar to cocaine. This characteristic may limit its therapeutic potential for psychostimulant use disorder due to a likely high abuse liability. Further investigation is warranted to fully elucidate the functional consequences of its interaction with the sigma σ₁ receptor and to establish a more comprehensive selectivity profile against a broader range of CNS targets. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies on this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for Studying RDS03-94 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RDS03-94 is a sulfide analog of a modafinil derivative and has been identified as a typical dopamine transporter (DAT) inhibitor. Preclinical studies in rodent models have shown that this compound exhibits a cocaine-like abuse potential.[1] Its mechanism of action involves blocking the dopamine transporter, which leads to an increase in extracellular dopamine levels in the brain's reward pathways. This activity makes this compound a compound of interest for studying the neurobiology of addiction and for the development of potential therapeutic agents for substance use disorders. These application notes provide detailed experimental protocols for evaluating the behavioral and neurochemical effects of this compound in rodent models.

Mechanism of Action and Signaling Pathways

This compound acts as a potent inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, this compound increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This heightened dopamine signaling in brain regions associated with reward and motivation, such as the nucleus accumbens, is believed to mediate its reinforcing and abuse-related effects.

The downstream signaling effects of elevated extracellular dopamine are primarily mediated by dopamine receptors, which are G protein-coupled receptors (GPCRs). The two main families of dopamine receptors involved in reward and addiction are the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

-

D1-like Receptor Signaling: D1 receptors are coupled to the Gs alpha subunit (Gαs). Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) production. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and producing long-term changes in neuronal function.[2][3]

-

D2-like Receptor Signaling: D2 receptors are coupled to the Gi/o alpha subunit (Gαi/o). Activation of D2 receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels.[4][5] This pathway has opposing effects to the D1 receptor pathway on cAMP-PKA signaling. D2 receptor activation can also lead to the activation of other signaling pathways, such as those involving β-arrestin and the MAPK/ERK cascade.

Diagram of this compound Mechanism and Downstream Signaling

Caption: Mechanism of this compound action and downstream dopamine receptor signaling pathways.

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound in rodent models.

Table 1: Effect of this compound on Cocaine Self-Administration in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Number of Cocaine Infusions (FR2 Schedule) | Breakpoint (PR Schedule) |

| Vehicle | - | ~25 | ~20 |

| This compound | 10 | ~15 | Not significantly different from vehicle |

| This compound | 17 | ~10 | Not significantly different from vehicle |

Data are approximated from graphical representations in the source literature.

Table 2: Effect of this compound on Reinstatement of Cocaine-Seeking Behavior in Rats

| Priming Treatment | Dose (mg/kg, i.p.) | Active Lever Presses | Inactive Lever Presses |

| Vehicle | - | ~10 | ~5 |

| This compound | 10 | ~40 | ~5 |

| This compound | 17 | ~60 | ~5 |

Data are approximated from graphical representations in the source literature.

Table 3: Effect of this compound on Optical Intracranial Self-Stimulation (oICSS) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Stimulation Frequency for Half-Maximal Response (Hz) |

| Vehicle | - | ~20 |

| This compound | 10 | ~15 |

| This compound | 17 | ~10 |

Data are approximated from graphical representations in the source literature, indicating a leftward shift in the rate-frequency curve.

Experimental Protocols

1. Cocaine Self-Administration

This protocol assesses the reinforcing effects of this compound and its potential to alter the reinforcing effects of cocaine.

Workflow Diagram

Caption: Workflow for cocaine self-administration studies.

Methodology

-